4-[(Oxan-2-yl)oxy]non-2-enal
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Overview
Description
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is an organic compound that features a nonenal backbone with a tetrahydropyranyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal typically involves the protection of hydroxyl groups using tetrahydropyranyl ethers. This can be achieved through the reaction of the corresponding alcohol with dihydropyran in the presence of an acid catalyst. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal may involve large-scale batch reactions where the alcohol precursor is reacted with dihydropyran under controlled conditions. The use of heterogeneous catalysts can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .
Scientific Research Applications
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential role in biological systems as a reactive intermediate.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the synthesis of complex organic molecules and materials .
Mechanism of Action
The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The tetrahydropyranyl group can stabilize the compound, allowing it to participate in selective reactions. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-[(2-Tetrahydropyranyl)oxy]-2-octenal
- (E)-4-[(2-Tetrahydropyranyl)oxy]-2-decenal
- (E)-4-[(2-Tetrahydropyranyl)oxy]-2-undecenal
Uniqueness
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is unique due to its specific chain length and the presence of the tetrahydropyranyl ether group, which provides stability and reactivity that can be tailored for specific applications. This makes it distinct from other similar compounds with different chain lengths or functional groups .
Properties
CAS No. |
63720-00-3 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)non-2-enal |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,11,13-14H,2-6,8,10,12H2,1H3 |
InChI Key |
IGEVFMUECFIYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=O)OC1CCCCO1 |
Origin of Product |
United States |
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